

# Spectral Analysis of N-Ethylacetanilide: A Technical Guide

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## Compound of Interest

Compound Name: *N-Ethylacetanilide*

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This technical guide provides an in-depth analysis of the spectral data for **N-Ethylacetanilide** (also known as N-Ethyl-N-phenylacetamide), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.

## Chemical Structure and Properties

- IUPAC Name: N-ethyl-N-phenylacetamide
- Synonyms: Acetanilide, N-ethyl-; Acetethylanilide; Ethylacetanilide; Mannol[1][2]
- CAS Registry Number: 529-65-7[1]
- Molecular Formula: C<sub>10</sub>H<sub>13</sub>NO[1]
- Molecular Weight: 163.22 g/mol

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **N-Ethylacetanilide**.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum reveals the electronic environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
Aromatic Protons (C <sub>6</sub> H <sub>5</sub> )	7.29 - 7.55	Multiplet	5H
Methylene Protons (-CH <sub>2</sub> -)	3.75	Quartet	2H
Acetyl Protons (-COCH <sub>3</sub> )	1.83	Singlet	3H
Methyl Protons (-CH <sub>3</sub> )	1.12	Triplet	3H

Note: Data compiled from spectra obtained in Chloroform-d (CDCl<sub>3</sub>) solution.[\[3\]](#)[\[4\]](#)

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Assignment	Chemical Shift (δ) ppm
Carbonyl Carbon (C=O)	170.5
Aromatic Carbon (C-N)	142.5
Aromatic Carbons (ortho, meta, para)	128.9, 127.8, 126.9
Methylene Carbon (-CH <sub>2</sub> )	42.5
Acetyl Carbon (-COCH <sub>3</sub> )	21.5
Methyl Carbon (-CH <sub>3</sub> )	13.5

Note: Data compiled from spectra obtained in Chloroform-d (CDCl<sub>3</sub>) solution.[\[3\]](#)[\[5\]](#)

## Experimental Protocol for NMR Spectroscopy

**Sample Preparation:** A solution of **N-Ethylacetanilide** is prepared by dissolving approximately 10-20 mg of the substance in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ), inside a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

**Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.[6]

**Data Acquisition:**

- For  $^1\text{H}$  NMR, the experiment is run with a standard pulse sequence.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom.[7]
- The instrument is locked to the deuterium signal of the solvent, and shimming is performed to optimize the magnetic field homogeneity.[8]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **N-Ethylacetanilide** based on their characteristic vibrational frequencies.

### IR Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Assignment
~3030	Variable	Aromatic C-H Stretch
2950 - 2850	Medium to Strong	Alkyl C-H Stretch
1690 - 1630	Strong	Amide C=O Stretch (Carbonyl)
1700 - 1500	Medium	Aromatic C=C Bending
860 - 680	Strong	Aromatic C-H Bending

Note: This data represents typical ranges for the assigned functional groups.[9] Spectra are often obtained using a KBr wafer technique.

## Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of **N-Ethylacetanilide** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[10]
- The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.[10] This minimizes light scattering.[10]

Instrumentation: The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.[11]

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded to account for atmospheric CO<sub>2</sub> and water vapor.[11]
- The KBr pellet containing the sample is placed in the sample holder.
- The IR spectrum is then recorded, typically in the range of 4000-400 cm<sup>-1</sup>. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Ethylacetanilide**, aiding in the confirmation of its molecular formula and structure.

## Mass Spectrometry Data

The mass spectrum is obtained using Electron Ionization (EI).

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
163	Moderate	$[M]^+$ (Molecular Ion)
120	High	$[M - \text{COCH}_3]^+$
106	High	$[M - \text{CH}_2\text{COCH}_3]^+$
77	Moderate	$[\text{C}_6\text{H}_5]^+$ (Phenyl group)
43	High	$[\text{CH}_3\text{CO}]^+$ (Acylium ion)

Note: The fragmentation pattern is characteristic of N-substituted acetamides. The molecular ion peak confirms the molecular weight of 163 g/mol .[\[1\]](#)

## Experimental Protocol for Mass Spectrometry

**Sample Introduction:** A small amount of the **N-Ethylacetanilide** sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

**Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), removes an electron from the molecule to form a positively charged molecular ion ( $[M]^+$ ).[\[12\]](#)

**Mass Analysis and Detection:** The resulting ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

## Data Visualization

The following diagram illustrates the structure of **N-Ethylacetanilide** and highlights key correlations with its spectral data.

Caption: Chemical structure of **N-Ethylacetanilide** with key NMR, IR, and MS correlations.

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